molecular formula C16H14ClNO4S B2425022 3-[(4-Chlorophenyl)(prop-2-en-1-yl)sulfamoyl]benzoic acid CAS No. 379725-44-7

3-[(4-Chlorophenyl)(prop-2-en-1-yl)sulfamoyl]benzoic acid

Cat. No.: B2425022
CAS No.: 379725-44-7
M. Wt: 351.8
InChI Key: UYDNWXSTSZAZJT-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-[(4-Chlorophenyl)(prop-2-en-1-yl)sulfamoyl]benzoic acid typically involves a multi-step process. One common synthetic route includes the reaction of 4-chlorobenzenesulfonyl chloride with allylamine to form an intermediate, which is then reacted with 3-carboxybenzeneboronic acid under Suzuki-Miyaura coupling conditions . The reaction conditions often involve the use of palladium catalysts and bases such as potassium carbonate in an organic solvent like toluene . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Properties

IUPAC Name

3-[(4-chlorophenyl)-prop-2-enylsulfamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO4S/c1-2-10-18(14-8-6-13(17)7-9-14)23(21,22)15-5-3-4-12(11-15)16(19)20/h2-9,11H,1,10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYDNWXSTSZAZJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(C1=CC=C(C=C1)Cl)S(=O)(=O)C2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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